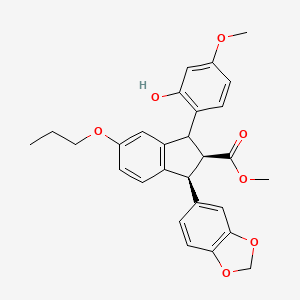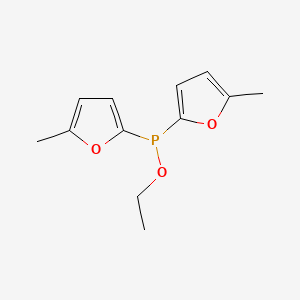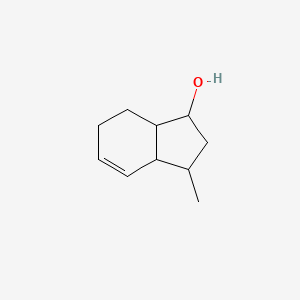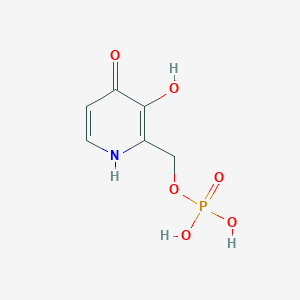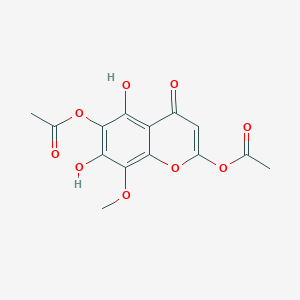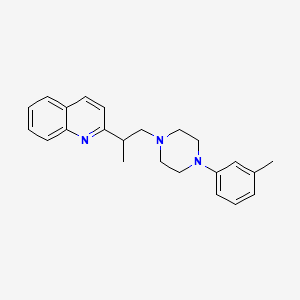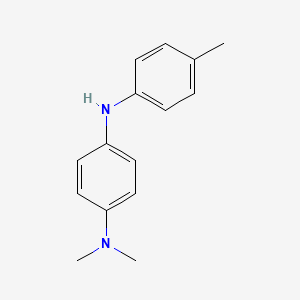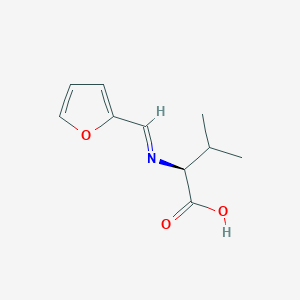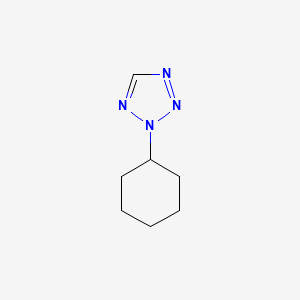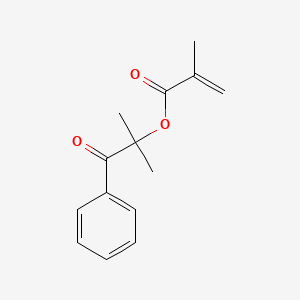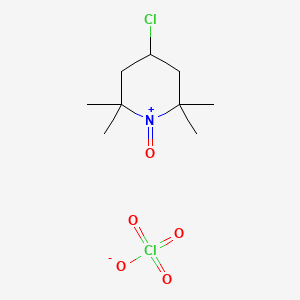
Piperidinium, 4-chloro-2,2,6,6-tetramethyl-1-oxo-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 4-chloro-2,2,6,6-tetramethyl-1-oxo-, perchlorate: is a chemical compound with the molecular formula C9H17Cl2NO5 and a molecular weight of 290.14098 g/mol . This compound is known for its unique structural features, including a piperidinium ring substituted with four methyl groups, a chlorine atom, and a perchlorate group.
Preparation Methods
The synthesis of Piperidinium, 4-chloro-2,2,6,6-tetramethyl-1-oxo-, perchlorate involves several steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylpiperidine.
Chlorination: The piperidine derivative is chlorinated to introduce the chlorine atom at the 4-position.
Oxidation: The compound is then oxidized to form the 1-oxo derivative.
Perchlorate Formation: Finally, the perchlorate group is introduced through a reaction with perchloric acid
Chemical Reactions Analysis
Piperidinium, 4-chloro-2,2,6,6-tetramethyl-1-oxo-, perchlorate undergoes various chemical reactions:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Scientific Research Applications
Piperidinium, 4-chloro-2,2,6,6-tetramethyl-1-oxo-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidinium, 4-chloro-2,2,6,6-tetramethyl-1-oxo-, perchlorate involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Piperidinium, 4-chloro-2,2,6,6-tetramethyl-1-oxo-, perchlorate can be compared with similar compounds such as:
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the target compound.
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate: Another piperidinium derivative with different functional groups.
2,2,6,6-Tetramethyl-4-piperidone: A structurally similar compound used in various chemical reactions.
These comparisons highlight the unique features and applications of this compound.
Properties
CAS No. |
135023-12-0 |
|---|---|
Molecular Formula |
C9H17Cl2NO5 |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
4-chloro-2,2,6,6-tetramethylpiperidin-1-ium 1-oxide;perchlorate |
InChI |
InChI=1S/C9H17ClNO.ClHO4/c1-8(2)5-7(10)6-9(3,4)11(8)12;2-1(3,4)5/h7H,5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
LTBMIFCPIWVHNI-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC(CC([N+]1=O)(C)C)Cl)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
